An In-depth Technical Guide to the Physicochemical Properties of 2'-Methoxy-2-phenylacetophenone
An In-depth Technical Guide to the Physicochemical Properties of 2'-Methoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Methoxy-2-phenylacetophenone, an aromatic ketone with applications as a photoinitiator and a synthetic intermediate. Due to the limited availability of detailed experimental data for this specific compound, this document consolidates available information and presents generalized experimental protocols for the characterization of acetophenone derivatives. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of this and related compounds.
Introduction
2'-Methoxy-2-phenylacetophenone, also known as 1-(2-methoxyphenyl)-2-phenylethanone, is an organic compound belonging to the acetophenone class of ketones. Its structure, featuring a phenyl group and a methoxy-substituted phenyl group attached to a carbonyl moiety, makes it a subject of interest in various chemical applications. Acetophenone derivatives are known for their diverse biological activities and are utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide focuses on the core physicochemical characteristics of 2'-Methoxy-2-phenylacetophenone.
Physicochemical Properties
The following table summarizes the available quantitative data for 2'-Methoxy-2-phenylacetophenone. It is important to note that there is a discrepancy in the reported boiling points, which may be due to the different pressures at which the measurements were taken.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| CAS Number | 33470-10-9 | [4] |
| Appearance | Liquid | [5] |
| Density | 1.1 g/cm³ | [3] |
| Boiling Point | 357.3°C at 760 mmHg202-204°C at 16 Torr | [3][6] |
| Solubility | No specific data is available for this compound. However, ketones with similar structures are generally soluble in organic solvents and slightly soluble in water. |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation (General Procedure)
The synthesis of substituted acetophenones can often be achieved through a Friedel-Crafts acylation reaction. The following is a general protocol that can be adapted for the synthesis of 2'-Methoxy-2-phenylacetophenone from 2-methoxyphenylacetyl chloride and benzene.
Materials:
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2-Methoxyphenylacetyl chloride
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Benzene (or a suitable aromatic substrate)
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (CH₂Cl₂)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for organic synthesis
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (e.g., benzene) in dry dichloromethane under a nitrogen atmosphere.
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Cool the solution to 0°C in an ice bath.
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Carefully add anhydrous aluminum chloride to the stirred solution.
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Add a solution of 2-methoxyphenylacetyl chloride in dry dichloromethane dropwise from the dropping funnel.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to yield pure 2'-Methoxy-2-phenylacetophenone.
Characterization by Spectroscopy (General Protocols)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. The expected spectrum would show signals for the aromatic protons, the methylene protons, and the methoxy protons, with chemical shifts and coupling patterns characteristic of the 2'-methoxy-2-phenylacetophenone structure.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.
3.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, as well as characteristic bands for C-H and C-O stretching and aromatic C=C bending vibrations.
3.2.3. Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
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Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can be used to confirm the structure.
Visualizations
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an acetophenone derivative like 2'-Methoxy-2-phenylacetophenone.
Potential Applications of Acetophenone Derivatives
While specific biological activities for 2'-Methoxy-2-phenylacetophenone are not well-documented, the broader class of acetophenone derivatives has shown a range of applications. The following diagram illustrates some of these potential uses.
Conclusion
2'-Methoxy-2-phenylacetophenone is a compound with established basic chemical identifiers and some physical properties. However, a comprehensive experimental dataset, including detailed spectroscopic analyses and specific biological activity, remains to be fully elucidated in publicly accessible literature. The information and generalized protocols provided in this guide aim to support researchers and professionals in their work with this and similar acetophenone derivatives. Further investigation into the specific properties and potential applications of 2'-Methoxy-2-phenylacetophenone is warranted to fully understand its scientific and industrial value.
References
- 1. Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Methoxy-2-phenylacetophenone [myskinrecipes.com]
- 4. 33470-10-9|2'-Methoxy-2-phenylacetophenone|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 2'-METHOXY-2-PHENYLACETOPHENONE | 33470-10-9 [amp.chemicalbook.com]
